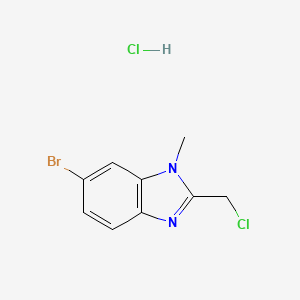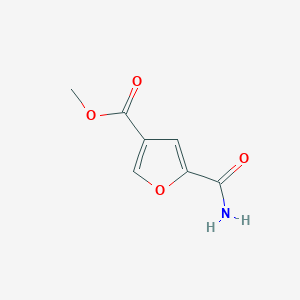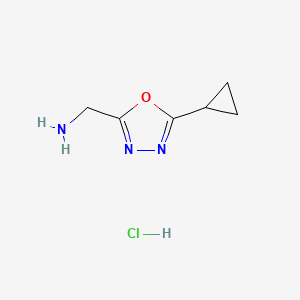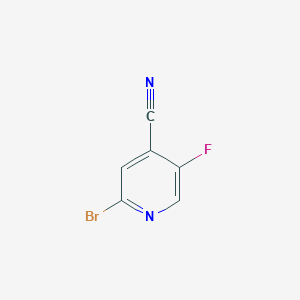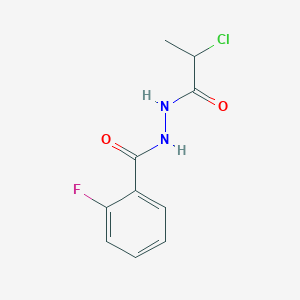
N'-(2-chloropropanoyl)-2-fluorobenzohydrazide
Overview
Description
N’-(2-chloropropanoyl)-2-fluorobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 2-chloropropanoyl group and a 2-fluorobenzene ring attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloropropanoyl)-2-fluorobenzohydrazide typically involves the reaction of 2-fluorobenzohydrazide with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of N’-(2-chloropropanoyl)-2-fluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloropropanoyl)-2-fluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-fluorobenzohydrazide and 2-chloropropanoic acid.
Oxidation and Reduction: The hydrazide moiety can undergo oxidation to form corresponding azides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and mild heating (40-60°C).
Hydrolysis: Acidic or basic aqueous solutions, room temperature to 80°C.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate, room temperature to 50°C.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, room temperature to 50°C.
Major Products Formed
Substitution Reactions: Corresponding substituted products with nucleophiles.
Hydrolysis: 2-fluorobenzohydrazide and 2-chloropropanoic acid.
Oxidation: Corresponding azides.
Reduction: Corresponding amines.
Scientific Research Applications
N’-(2-chloropropanoyl)-2-fluorobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(2-chloropropanoyl)-2-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent adducts with active site residues.
Receptor Modulation: It can bind to receptors and alter their signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
N’-(2-chloropropanoyl)-2-fluorobenzohydrazide can be compared with other similar compounds, such as:
N’-(2-chloropropanoyl)-2-chlorobenzohydrazide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
N’-(2-chloropropanoyl)-2-methylbenzohydrazide: Contains a methyl group instead of fluorine, affecting its chemical properties and applications.
N’-(2-chloropropanoyl)-2-nitrobenzohydrazide: The presence of a nitro group introduces different electronic effects and reactivity.
The uniqueness of N’-(2-chloropropanoyl)-2-fluorobenzohydrazide lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2-chloropropanoyl)-2-fluorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)13-14-10(16)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVACGMVKMPLCPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC=CC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


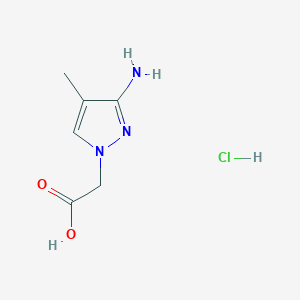
![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)
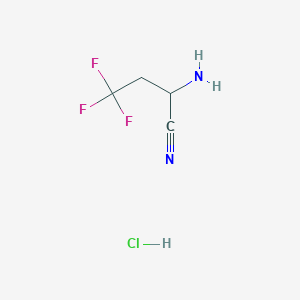

![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1379334.png)
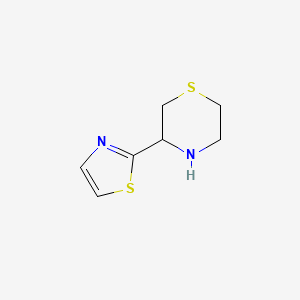
![6-Bromo-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B1379342.png)
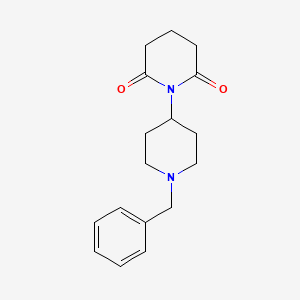
![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)
![1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1379345.png)
